![molecular formula C16H13BrClN3 B3735340 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine](/img/structure/B3735340.png)
3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine
Overview
Description
3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine, also known as BPCA, is a chemical compound that has gained attention in recent years due to its potential therapeutic properties. BPCA belongs to the class of pyrazole derivatives and has been the subject of extensive scientific research in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, which play important roles in disease development. 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine also appears to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine has been shown to have several biochemical and physiological effects in cells. It has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine has also been shown to modulate the expression of various cytokines and growth factors, which play important roles in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine on specific disease pathways, which can lead to the development of more targeted therapies. However, one limitation of using 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine in lab experiments is its potential toxicity, as high concentrations of 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine have been shown to cause cell death in some studies.
Future Directions
There are several future directions for the study of 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine. One area of research is the development of more potent and selective 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine derivatives for use in the treatment of various diseases. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine in vivo, which can provide insights into its potential use as a therapeutic agent. Additionally, the development of new drug delivery systems for 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine can improve its efficacy and reduce potential toxicity.
Scientific Research Applications
3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, 3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of the disease.
properties
IUPAC Name |
5-(4-bromophenyl)-2-[(3-chlorophenyl)methyl]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3/c17-13-6-4-12(5-7-13)15-9-16(19)21(20-15)10-11-2-1-3-14(18)8-11/h1-9H,10,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSBXZJDYWXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1-(3-chlorobenzyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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